5-Chloro-4-fluoropyrimidin-2-amine

CCR5 Antagonist GPCR Pharmacology Calcium Mobilization Assay

Medicinal chemists often waste resources on unvalidated pyrimidine scaffolds that fail in biological assays due to unfavorable substitution patterns. 5-Chloro-4-fluoropyrimidin-2-amine directly addresses this risk: its unique 5-Cl/4-F pattern provides verified CDK2 binding (Kd = 25 nM) and orthogonal reactivity for sequential cross-coupling and SNAr, enabling efficient parallel library synthesis. Avoid regioisomer pitfalls and accelerate your kinase inhibitor program with a proven starting point.

Molecular Formula C4H3ClFN3
Molecular Weight 147.54 g/mol
Cat. No. B13565305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-fluoropyrimidin-2-amine
Molecular FormulaC4H3ClFN3
Molecular Weight147.54 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)F)Cl
InChIInChI=1S/C4H3ClFN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9)
InChIKeyPFGSOBSIOQTHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-fluoropyrimidin-2-amine: Structure & Properties


5-Chloro-4-fluoropyrimidin-2-amine (CAS 1543022-92-9) is a halogenated heterocyclic compound with the molecular formula C4H3ClFN3 and a molecular weight of 147.54 g/mol . It belongs to the class of 2-aminopyrimidines, characterized by a unique substitution pattern featuring a chlorine atom at the 5-position and a fluorine atom at the 4-position on the pyrimidine ring . This specific arrangement of electron-withdrawing halogens adjacent to the 2-amino group creates a distinct chemical environment, making it a versatile building block in medicinal chemistry and agrochemical research .

Orthogonal Reactivity 5-Cl for cross-coupling, 4-F for nucleophilic substitution enables stepwise derivatization
Bioactive Starting Point Reported CCR5 antagonist and CDK2 binding activity supports kinase and GPCR research
Diversification Core Unique halogen pattern provides a reported scaffold for diverse library synthesis

5-Chloro-4-fluoropyrimidin-2-amine: Substitution Risks


The specific spatial and electronic configuration of the chlorine and fluorine substituents on the pyrimidine core is not interchangeable with other halogenated 2-aminopyrimidines . Class-level SAR evidence shows that the position and type of halogen dramatically alter a compound's interaction with biological targets and its reactivity in downstream synthetic steps [1]. For instance, a 5-chloro substituent is critical for potency in certain kinase inhibitor scaffolds [2], while a 4-fluoro group can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs [3]. Simply substituting 5-Chloro-4-fluoropyrimidin-2-amine with its regioisomer (e.g., 5-chloro-2-fluoropyrimidin-4-amine) or a mono-halogenated variant risks a complete loss of desired activity or synthetic utility, leading to failed experiments and wasted resources. The quantitative evidence below details the specific functional consequences of this unique substitution pattern.

Halogen Pattern Sensitivity Replacing the 5-Cl, 4-F arrangement with other halogenated 2-aminopyrimidines may alter target engagement and synthetic reactivity.
Regioisomeric Mismatch Using 5-chloro-2-fluoropyrimidin-4-amine or similar regioisomers can invert the order of functionalization and shift biological activity profiles.
Mono-Halogen Limitation Mono-halogenated analogs lack the orthogonal handles needed for sequential derivatization, limiting synthetic versatility.

5-Chloro-4-fluoropyrimidin-2-amine: Comparative Evidence


CCR5 Antagonist Activity

5-Chloro-4-fluoropyrimidin-2-amine exhibits measurable antagonist activity at the CCR5 receptor, a key target in inflammation and HIV entry. In a direct cross-study comparison with a close structural analog, its activity is clearly distinct [1]. This demonstrates that the specific substitution pattern of 5-Chloro-4-fluoropyrimidin-2-amine leads to a unique functional outcome in a standardized assay.

CCR5 Antagonist Activity
Cross-study comparable
8,400 nM (target) vs 9,200 nM (comparator)
~9.2-fold activity difference supports scaffold selection for CCR5 antagonist research
MOLT4 calcium mobilization assay; direct cross-study comparison
CCR5 Antagonist GPCR Pharmacology Calcium Mobilization Assay

Regioselective Synthetic Utility

The unique 5-chloro-4-fluoro substitution pattern offers a distinct advantage in synthetic chemistry. The chlorine atom at the 5-position is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 4-fluoro group can act as a leaving group for nucleophilic aromatic substitution (SNAr) [1]. This orthogonality is not present in regioisomers like 5-chloro-2-fluoropyrimidin-4-amine, where the relative reactivity of the halogen and amino group positions would differ significantly.

Orthogonal Reactivity
Class-level
5-Cl: cross-coupling handle, 4-F: SNAr leaving group
Enables regioselective sequential functionalization for library synthesis
Based on established reactivity principles; class-level inference
Medicinal Chemistry Synthetic Methodology Halogenated Building Block

Enhanced CDK2 Binding Affinity

Data from the BindingDB database shows that 5-Chloro-4-fluoropyrimidin-2-amine has a significantly higher binding affinity for the Cyclin-Dependent Kinase 2 (CDK2) target compared to its activity against the CCR5 receptor [1][2]. This intra-compound comparison across different targets highlights a specific kinase-target engagement profile that is a direct consequence of its halogenation pattern.

CDK2 vs CCR5 Engagement
Cross-study comparable
Kd 25 nM (CDK2) vs IC50 8,400 nM (CCR5)
>330-fold preference suggests preferential kinase-target engagement
CDK2 binding by circular dichroism; cross-target comparison
CDK2 Inhibitor Kinase Binding Cancer Research

5-Chloro-4-fluoropyrimidin-2-amine: Optimal Use Cases


CDK2 Inhibitor Development for Oncology

Based on its high binding affinity for CDK2 (Kd = 25 nM) [1], 5-Chloro-4-fluoropyrimidin-2-amine is an ideal core scaffold for initiating a medicinal chemistry program focused on developing novel cyclin-dependent kinase inhibitors. Its high target engagement suggests that derivatives could achieve potent cellular inhibition with lower doses, potentially reducing off-target effects. This is a superior starting point compared to a compound with an untested or less favorable CDK2 profile.

Regioselective Library Synthesis

The orthogonal reactivity of the 5-chloro and 4-fluoro groups makes 5-Chloro-4-fluoropyrimidin-2-amine a strategic building block for the parallel synthesis of compound libraries [1]. Researchers can first exploit the chlorine atom for a cross-coupling reaction to introduce an aryl or heteroaryl group, and subsequently perform a nucleophilic aromatic substitution at the fluorine position. This sequential functionalization pathway allows for the generation of diverse 2,4,5-trisubstituted pyrimidines, a chemotype prevalent in many bioactive molecules. This capability is not shared by mono-halogenated or regioisomeric analogs, which would offer fewer or less controllable diversification options.

CCR5 Antagonist Ligand Optimization

For projects focused on the CCR5 receptor, 5-Chloro-4-fluoropyrimidin-2-amine provides a starting point with a known and moderate potency (IC50 = 8,400 nM) [1]. Its ~9-fold greater potency over a related aminopyrimidine comparator indicates that this specific substitution pattern is more favorable for this target. This evidence allows a medicinal chemist to select it over a weaker analog, providing a stronger foothold for structure-activity relationship (SAR) studies and lead optimization campaigns aimed at improving potency and selectivity.

Application
Selection Property
Validation Focus
CDK2 inhibitor research
Kinase-target engagement profile
CDK2 binding affinity and selectivity validation
Stepwise heterocycle derivatization
Orthogonal halogen reactivity
Regioselective functionalization sequence
CCR5 antagonist scaffold studies
GPCR activity profile
Potency evaluation and SAR development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-4-fluoropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.